An In-depth Technical Guide to the Synthesis and Purification of Creatine Orotate for Research Applications
An In-depth Technical Guide to the Synthesis and Purification of Creatine Orotate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of creatine (B1669601) orotate (B1227488), a compound of interest for various research applications. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant biochemical pathways and experimental workflows to support researchers in the fields of drug development, nutritional science, and metabolic studies.
Introduction
Creatine orotate is a salt formed from creatine, a nitrogenous organic acid crucial for energy metabolism in muscle and brain tissue, and orotic acid, an intermediate in the biosynthesis of pyrimidines. The combination of these two molecules is hypothesized to offer synergistic benefits, leveraging the ergogenic and neuroprotective properties of creatine with the role of orotic acid in nucleotide synthesis. This guide outlines the chemical synthesis and purification strategies necessary to produce high-purity creatine orotate for research purposes.
Synthesis of Creatine Orotate
The synthesis of creatine orotate involves the reaction of creatine monohydrate with orotic acid. The reaction can be carried out in various solvents and at different molar ratios to yield mono-, di-, or tricreatine orotate. The following protocols are based on established patent literature.[1]
Synthesis of Monocreatine Orotate
A common method for the synthesis of monocreatine orotate involves the direct reaction of equimolar amounts of creatine monohydrate and orotic acid in an alcohol solvent or water.[1]
Experimental Protocol:
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Suspend 149 grams of creatine monohydrate in 1.5 liters of ethanol (B145695) in a reaction vessel equipped with a stirrer.
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Agitate the mixture for 30 minutes at room temperature.
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Slowly add 156 grams of orotic acid to the suspension while continuing to stir.
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Maintain the reaction at room temperature with continuous stirring for 4 hours.
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Collect the resulting precipitate by filtration.
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Wash the collected solid with ethanol to remove any unreacted starting materials.
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Dry the product to obtain creatine orotate.[1]
A similar procedure can be followed using water as the solvent.[1]
Synthesis of Dicreatine and Tricreatine Orotate
By adjusting the molar ratio of creatine monohydrate to orotic acid, it is possible to synthesize dicreatine and tricreatine orotate.[1]
Experimental Protocol (Dicreatine Orotate):
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Suspend 298 grams of creatine monohydrate in 2.5 liters of ethanol and stir for 30 minutes at room temperature.[1]
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Slowly add 156 grams of orotic acid and continue stirring for 4 hours at room temperature.[1]
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Isolate the product by filtration, wash with ethanol, and dry.[1]
Experimental Protocol (Tricreatine Orotate):
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Suspend 447 grams of creatine monohydrate in 3.5 liters of ethanol and stir for 30 minutes at room temperature.[1]
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Slowly add 156 grams of orotic acid and maintain the reaction with stirring for 4 hours at room temperature.[1]
-
Collect the product by filtration, wash with alcohol, and dry.[1]
Quantitative Data Summary
| Product | Molar Ratio (Creatine:Orotic Acid) | Creatine Monohydrate (g) | Orotic Acid (g) | Solvent | Solvent Volume (L) | Reaction Time (h) | Yield (g) |
| Creatine Orotate | 1:1 | 149 | 156 | Ethanol | 1.5 | 4 | 272[1] |
| Creatine Orotate | 1:1 | 149 | 156 | Water | 2.0 | 4 | 270[1] |
| Dicreatine Orotate | 2:1 | 298 | 156 | Ethanol | 2.5 | 4 | 410[1] |
| Tricreatine Orotate | 3:1 | 447 | 156 | Ethanol | 3.5 | 4 | 555[1] |
Purification of Creatine Orotate for Research Applications
For research applications, a high degree of purity is essential. The crude product obtained from the synthesis can be further purified using one or a combination of the following methods.
Recrystallization
Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Experimental Protocol (General):
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Select an appropriate solvent or solvent system. For creatine and its salts, water or ethanol-water mixtures are common, though the low solubility of creatine can make recrystallization from water challenging.[2]
-
Dissolve the crude creatine orotate in a minimal amount of the hot solvent.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
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Further cooling in an ice bath can maximize the yield.
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Collect the purified crystals by filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge. This technique can be effective in removing charged impurities.
Experimental Protocol (General):
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Select an appropriate ion-exchange resin (anion or cation exchange) based on the isoelectric point of creatine orotate and the charge of the impurities to be removed.
-
Equilibrate the chromatography column with a starting buffer at a specific pH.
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Dissolve the crude creatine orotate in the starting buffer and load it onto the column.
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Wash the column with the starting buffer to remove unbound impurities.
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Elute the bound creatine orotate using a gradient of increasing salt concentration or by changing the pH of the buffer.
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Collect fractions and analyze for the presence of the desired product.
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Combine the pure fractions and remove the solvent to isolate the purified creatine orotate.
Analytical Characterization
To ensure the identity and purity of the synthesized creatine orotate, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.
Suggested HPLC Method:
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Column: C18 reverse-phase column.
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Mobile Phase: A common mobile phase for creatine analysis is a phosphate (B84403) buffer. For creatine orotate, a gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate monobasic, pH 4) and a polar organic solvent like acetonitrile (B52724) may be effective.
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Detection: UV detection at a wavelength around 210-220 nm is suitable for both creatine and orotic acid.
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Standard: A reference standard of creatine orotate would be ideal. If unavailable, standards of creatine and orotic acid can be used to identify the respective peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
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¹H NMR: The proton NMR spectrum should show characteristic peaks for both the creatine and orotate moieties. For the creatine portion, signals corresponding to the N-methyl group and the methylene (B1212753) protons are expected. The orotate portion will exhibit signals for the vinyl proton and the exchangeable N-H protons.
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¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like creatine orotate. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of creatine orotate (287.23 g/mol ).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of creatine orotate is expected to show characteristic absorption bands for:
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N-H stretching vibrations from the amine and amide groups.
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C=O stretching vibrations from the carboxylic acid and amide groups.
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C-N stretching vibrations.
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O-H stretching from the carboxylic acid.
Signaling Pathways and Experimental Workflows
Orotic Acid and Pyrimidine (B1678525) Biosynthesis
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[4] The pathway involves the conversion of carbamoyl (B1232498) phosphate and aspartate to orotate, which is then converted to uridine (B1682114) monophosphate (UMP).
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.
Experimental Workflow for Synthesis and Purification
The overall process for producing research-grade creatine orotate can be summarized in the following workflow.
Caption: Experimental workflow for the synthesis and purification of creatine orotate.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and analytical characterization of creatine orotate for research purposes. The detailed protocols and methodologies outlined herein are intended to enable researchers to produce and validate high-purity creatine orotate for their investigations into its potential biological and therapeutic effects. Adherence to rigorous purification and analytical practices is paramount to ensure the reliability and reproducibility of subsequent research findings.
References
- 1. US6838562B2 - Process for preparing a creatine heterocyclic acid salt and method of use - Google Patents [patents.google.com]
- 2. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]
- 3. Creatine orotate | C9H13N5O6 | CID 12135009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
